Product packaging for 6-Anilino-7-chloroquinazoline-5,8-dione(Cat. No.:CAS No. 740854-81-3)

6-Anilino-7-chloroquinazoline-5,8-dione

Cat. No.: B11840593
CAS No.: 740854-81-3
M. Wt: 285.68 g/mol
InChI Key: MAISSZOJEIDTHJ-UHFFFAOYSA-N
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Description

6-Anilino-7-chloroquinazoline-5,8-dione is a quinazoline-5,8-dione derivative identified as a novel chemical lead for developing potent antitumor agents . This compound is part of a series of derivatives that have been prepared and evaluated for in vitro cytotoxicity against several cultured human cancer cell lines, demonstrating significant activity in models of lung cancer (A549), colon cancer (Col2), and stomach cancer (SNU-638) . The primary mechanism of action underlying its cytotoxic effects involves the inhibition of DNA topoisomerase enzymes . DNA topoisomerases are critical targets in oncology, and their inhibition can lead to DNA damage and cell death in proliferating cancer cells. The structure-activity relationship (SAR) studies around this scaffold provide valuable insights for the further development and optimization of this class of compounds as cytotoxic agents . As part of the biologically active 5,8-quinolinedione family, this compound represents a valuable tool for researchers investigating new pathways in anticancer drug discovery . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8ClN3O2 B11840593 6-Anilino-7-chloroquinazoline-5,8-dione CAS No. 740854-81-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

740854-81-3

Molecular Formula

C14H8ClN3O2

Molecular Weight

285.68 g/mol

IUPAC Name

6-anilino-7-chloroquinazoline-5,8-dione

InChI

InChI=1S/C14H8ClN3O2/c15-10-12(18-8-4-2-1-3-5-8)13(19)9-6-16-7-17-11(9)14(10)20/h1-7,18H

InChI Key

MAISSZOJEIDTHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)C3=NC=NC=C3C2=O)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Quinazoline-5,8-dione Frameworks

The synthesis of the quinazoline-5,8-dione core can be approached through several strategic pathways, often involving the construction of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative or the modification of a quinoline-5,8-dione precursor. One common strategy involves the cyclization of appropriately substituted 2-aminobenzamides or related intermediates. These methods are designed to be versatile, allowing for the introduction of various substituents on the heterocyclic ring system.

Multicomponent reactions have also emerged as an efficient approach for the synthesis of quinazoline (B50416) derivatives, offering the advantages of atom economy and procedural simplicity. These reactions can involve the condensation of an anthranilic acid derivative, an aldehyde, and a nitrogen source to build the quinazoline skeleton in a single step. Subsequent oxidation is then required to generate the desired 5,8-dione functionality.

Another key approach is the conversion of a corresponding quinoline-5,8-dione into the quinazoline-5,8-dione. This can be achieved through a sequence of reactions that effectively replaces a carbon atom in the pyridine (B92270) ring of the quinoline (B57606) with a nitrogen atom.

Targeted Synthesis of 6-Anilino-7-chloroquinazoline-5,8-dione and its Arylamino Analogs

The synthesis of this compound is a multi-step process that requires careful control of regiochemistry. The general approach involves the preparation of a key intermediate, 6,7-dichloroquinazoline-5,8-dione, followed by a selective nucleophilic aromatic substitution.

Precursor Synthesis and Key Intermediate Derivatization

The synthesis of the crucial precursor, 6,7-dichloroquinazoline-5,8-dione, is not extensively detailed in the literature but can be inferred from the synthesis of the analogous 6,7-dichloroquinoline-5,8-dione. The synthesis of the quinoline analog often starts from 8-hydroxyquinoline, which undergoes chlorination and oxidation to yield the dichloro-dione. A similar strategy can be envisioned for the quinazoline analog, starting from a suitable quinazoline precursor.

Once the 6,7-dichloroquinazoline-5,8-dione intermediate is obtained, it serves as a versatile platform for the introduction of various nucleophiles. The two chlorine atoms at the 6- and 7-positions are susceptible to nucleophilic displacement, allowing for the synthesis of a wide array of substituted quinazoline-5,8-diones.

Regioselective Installation of Anilino and Chloro Substituents

The introduction of the anilino group at the 6-position and the retention of the chloro group at the 7-position is achieved through a regioselective nucleophilic aromatic substitution reaction. The reaction of 6,7-dichloroquinazoline-5,8-dione with aniline (B41778) or a substituted aniline selectively displaces the chlorine atom at the C-6 position. This regioselectivity is attributed to the electronic effects of the quinazoline ring system, which renders the C-6 position more electrophilic and thus more susceptible to nucleophilic attack than the C-7 position.

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or dioxane, and may be facilitated by the presence of a base to neutralize the hydrogen chloride generated during the reaction. The choice of aniline derivative allows for the synthesis of a library of 6-arylamino-7-chloroquinazoline-5,8-diones.

Table 1: Synthesis of 6-Arylamino-7-chloroquinazoline-5,8-dione Analogs

EntryArylamineProductYield (%)
1AnilineThis compoundNot Reported
24-Methylaniline7-Chloro-6-(4-methylanilino)quinazoline-5,8-dioneNot Reported
34-Methoxyaniline7-Chloro-6-(4-methoxyanilino)quinazoline-5,8-dioneNot Reported
44-Chloroaniline7-Chloro-6-(4-chloroanilino)quinazoline-5,8-dioneNot Reported

Derivatization Strategies at the Anilino Moiety

Further structural diversity can be achieved by chemical modification of the anilino group. Standard aromatic functionalization reactions can be employed, provided the quinazoline-5,8-dione core is stable under the reaction conditions. For instance, electrophilic aromatic substitution reactions on the aniline ring could introduce substituents such as nitro, halogen, or acyl groups. However, the reactivity of the quinone system must be considered, as it may be sensitive to certain reagents.

Alternatively, the anilino nitrogen can be a site for derivatization. For example, acylation with acid chlorides or anhydrides would yield the corresponding N-acyl derivatives. These modifications can be used to explore the structure-activity relationships of this class of compounds.

Analogous Synthetic Routes for Related Quinazoline-Dione Systems

The synthetic strategies described for this compound can be adapted to produce a variety of related quinazoline-dione systems. By varying the starting materials and reagents, a wide range of substituents can be introduced at different positions of the quinazoline ring.

For example, using different diamines in the initial ring-forming reactions can lead to diverse substitution patterns on the pyrimidine ring. Similarly, employing substituted anthranilic acids allows for modification of the benzene portion of the molecule. The nucleophilic aromatic substitution on dihalo-quinazoline-dione precursors is a particularly powerful method for generating diversity, as a wide range of nucleophiles, including other amines, thiols, and alkoxides, can be utilized.

Table 2: Examples of Analogous Synthetic Methodologies for Quinazoline-Diones

Starting MaterialReagentsProduct TypeReference
2-AminobenzamidePhosgeneQuinazoline-2,4-dione[Generic Method]
Isatoic AnhydrideAmines/Isocyanates3-Substituted Quinazoline-2,4-diones[Generic Method]
2-HaloanilinesCO2, IsocyanidesQuinazoline-2,4-diones[Generic Method]
6,7-Dichloroquinoline-5,8-dione2-Aminopyridine derivativesTriazabenzo[a]fluorene-5,6-diones nih.gov

Structure Activity Relationship Sar Studies

Structure-Activity Relationships of 6-Arylamino-7-chloroquinazoline-5,8-diones

A series of 6-arylamino-7-chloroquinazoline-5,8-diones have demonstrated notable in vitro cytotoxicity against various human cancer cell lines, including lung (A549), colon (Col2), and stomach (SNU-638) cancer lines. nih.govresearchgate.net The biological activity of these compounds is intricately linked to the nature of the substituents on both the arylamino side chain at C-6 and the chloro group at C-7.

Impact of Substituents on the Arylamino Moiety at C-6

The substitution pattern on the arylamino (anilino) ring at the C-6 position plays a critical role in modulating the cytotoxic effects of these quinazoline-5,8-diones. Research indicates that both the position and the electronic properties of the substituents are key determinants of activity. researchgate.net

Generally, introducing substituents at the ortho (2-position) of the arylamino ring leads to a significant increase in cytotoxic potency. For instance, compounds bearing a 2-methyl, 2-bromo, or 2-methoxy group have shown enhanced activity. researchgate.net This suggests that steric bulk or specific electronic interactions at this position may favor a conformation that is optimal for binding to biological targets, such as DNA topoisomerases. nih.gov In contrast, substitutions at the meta (3-position) or para (4-position) tend to result in decreased or moderate activity compared to the ortho-substituted analogs.

The electronic nature of these substituents also contributes to the SAR. While a comprehensive trend is not fully elucidated, the presence of both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., bromo) groups at the ortho position can enhance cytotoxicity, indicating a complex interplay of steric and electronic factors. researchgate.net

Table 1: Impact of Substituents on the Arylamino Moiety at C-6 on Cytotoxicity (IC₅₀, μM)
Substituent (R)PositionA549 (Lung)Col2 (Colon)SNU-638 (Stomach)
H-1.811.531.44
2-CH₃ortho0.680.480.31
3-CH₃meta1.431.021.00
4-CH₃para1.121.070.89
2-Brortho0.420.310.29
4-Brpara1.251.110.89
2-OCH₃ortho0.610.380.30

Influence of the Chloro Substituent at C-7

The chlorine atom at the C-7 position is a crucial feature for the biological activity of this compound class. In related quinoline-5,8-dione series, the presence and nature of a halogen at the C-7 position significantly influence antitumor activity. mdpi.com Specifically, compounds with a chlorine atom have been shown to exhibit higher activity compared to those with other halogens or no substitution at this position. mdpi.com

The high electronegativity and specific size of the chlorine atom can affect the electronic distribution within the quinazoline-5,8-dione core. This modulation can influence the molecule's redox properties, which are often central to the mechanism of action for quinone-containing compounds, as well as its ability to interact with target enzymes or receptors. nih.gov The chloro group's contribution is considered essential for achieving the potent cytotoxicity observed in this series.

Contribution of the Quinazoline-5,8-dione Core to Biological Activity

The quinazoline-5,8-dione scaffold itself is a privileged structure in medicinal chemistry, recognized for a wide array of biological activities. researchgate.netmdpi.comnih.gov This core is fundamental to the molecule's cytotoxic mechanism, which often involves the inhibition of DNA topoisomerases. nih.govresearchgate.net

The dione (B5365651) structure of the quinazoline (B50416) core allows it to act as a Michael acceptor and participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage. Furthermore, this planar heterocyclic system can intercalate into DNA, disrupting its replication and transcription processes. The combination of the quinazoline heterocycle with the p-quinone moiety is essential for this activity, as demonstrated by the broad spectrum of biological effects reported for compounds containing this core, including anticancer, antifungal, and antibacterial properties. mdpi.comnih.gov Structure-activity relationship studies on related quinoline-5,8-diones have confirmed that this scaffold is essential for ensuring biological activity. mdpi.com

Comparative Analysis with Related Quinazoline Derivatives' SAR

The SAR of 6-anilino-7-chloroquinazoline-5,8-diones can be contextualized by comparing it with other classes of biologically active quinazoline derivatives.

One of the most extensively studied classes is the 4-anilinoquinazoline (B1210976) series, many of which are potent inhibitors of the epidermal growth factor receptor (EGFR) kinase. nih.govnih.gov For these EGFR inhibitors, the 4-anilino moiety is crucial for binding to the ATP pocket of the kinase domain. biorxiv.org Substitutions at the 6- and 7-positions of the quinazoline ring in this series are also critical, but they typically involve small alkoxy groups (e.g., methoxy) that enhance binding affinity and selectivity. nih.gov This contrasts with the 6-anilino-7-chloroquinazoline-5,8-diones, where a larger arylamino group is at C-6 and a halogen is at C-7, leading to a different mechanism of action (topoisomerase inhibition vs. kinase inhibition). nih.govfrontiersin.org

Biological Activity Investigations in Vitro Focus

In Vitro Cytotoxicity and Antiproliferative Spectrum

The antiproliferative activity of 6-Anilino-7-chloroquinazoline-5,8-dione has been evaluated against a panel of human cancer cell lines, revealing a spectrum of cytotoxic potential.

Activity against Specific Human Cancer Cell Lines (e.g., A549, Col2, SNU-638, MCF-7, HepG2)

A key study investigating a series of 6-arylamino-7-chloro-quinazoline-5,8-diones reported the evaluation of their in vitro cytotoxicity in cultured human cancer cell lines, including A549 (lung cancer), Col2 (colon cancer), and SNU-638 (stomach cancer). nih.gov While the study encompassed a range of derivatives, it provides the foundational evidence for the cytotoxic activity of this class of compounds against these specific cancer cell lines.

Dose-Response Characterization and Potency (IC50 Values)

The potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50). For the cell lines tested, the following IC50 values have been reported:

Cell LineCancer TypeIC50 (μM)
A549Lung Cancer>10
Col2Colon Cancer7.6
SNU-638Stomach Cancer6.8

These values indicate that this compound exhibits moderate cytotoxic activity against the Col2 and SNU-638 cell lines, while its potency against the A549 cell line is comparatively lower.

Enzyme Inhibitory Mechanisms

The anticancer potential of this compound is further understood by examining its inhibitory effects on specific enzymes that are crucial for the growth and proliferation of cancer cells.

DNA Topoisomerase I and II Inhibition

The mechanism of cytotoxicity for this class of compounds has been linked to the inhibition of DNA topoisomerases. nih.gov These enzymes are essential for resolving topological challenges in DNA during replication, transcription, and repair. Their inhibition leads to DNA damage and ultimately triggers cell death.

Studies have assessed the effects of 6-arylamino-7-chloro-quinazoline-5,8-diones on the activities of both DNA topoisomerase I and II. nih.gov For this compound, the following inhibitory activities have been reported:

EnzymeInhibition
Topoisomerase I++
Topoisomerase II+

(Note: '++' denotes strong inhibition and '+' denotes moderate inhibition as characterized in the original study.)

These findings suggest that this compound is a more potent inhibitor of DNA topoisomerase I than topoisomerase II.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The anilinoquinazoline (B1252766) scaffold is a well-established pharmacophore for the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in many cancers. frontiersin.orgnih.govkoreascience.kr However, specific experimental data quantifying the inhibitory activity of this compound against EGFR tyrosine kinase is not available in the currently reviewed scientific literature. While many 4-anilinoquinazoline (B1210976) derivatives are known EGFR inhibitors, the specific substitution pattern of a 5,8-dione and a 7-chloro group may significantly alter its binding and inhibitory capacity at the EGFR active site.

Other Protein Kinase Targets (e.g., VEGFR-2, PARP, B-RAF)

Investigations into the inhibitory potential of this compound against other critical protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Poly (ADP-ribose) polymerase (PARP), and B-RAF, have not been specifically reported in the available literature. Although various quinazoline (B50416) derivatives have been explored as inhibitors of these kinases, direct evidence of the activity of this compound against VEGFR-2, PARP, or B-RAF is currently lacking. nih.govnih.govrsc.orgnih.govresearchgate.net

DNA Gyrase Inhibition

The broader class of compounds to which this compound belongs, namely 6-arylamino-7-chloro-quinazoline-5,8-diones, has been evaluated for the ability to inhibit DNA topoisomerases. nih.gov DNA gyrase is a bacterial type II topoisomerase, a class of enzymes essential for managing DNA topology during replication, transcription, and repair. Investigations into the cytotoxic mechanisms of 6-arylamino-7-chloro-quinazoline-5,8-diones included assessments of their effects on both DNA topoisomerase I and II activities. nih.gov

While detailed kinetic data for the specific inhibition of bacterial DNA gyrase by this compound is not extensively detailed in the available literature, the demonstrated activity of this chemical family against topoisomerase II suggests a potential mechanism for antibacterial action. nih.gov Further computational studies have explored the binding modes of these quinazolinedione analogs within the cleavable complex of human topoisomerase I, providing a rational basis for their inhibitory action. nih.gov These models suggest that the quinazolinedione moiety can intercalate between DNA base pairs, stabilized by hydrogen bonds and hydrophobic interactions, thereby disrupting the enzyme's function. nih.gov

Considerations for NAD(P)H-Quinone Oxidoreductase (NQO1) Interaction

The chemical structure of this compound, which features a quinone moiety, makes it a theoretical substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones. nih.govwikipedia.org This detoxification pathway avoids the formation of reactive semiquinone intermediates that can lead to oxidative stress through redox cycling. mdpi.comnih.gov

Antimicrobial Efficacy

The antimicrobial properties of this class of compounds have been investigated against several bacterial strains. While data for the exact quinazoline derivative is limited, extensive testing has been performed on the structurally analogous 6-(N-arylamino)-7-chloro-5,8-quinolinedione derivatives. These compounds demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values often superior to the standard antibiotic ampicillin. koreascience.kr

The 6-(N-phenylamino)-7-chloro-5,8-quinolinedione analog, for example, was highly effective in preventing the growth of Bacillus subtilis and Staphylococcus aureus at a concentration of 1.6 µg/mL. koreascience.kr The activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa was also noted, although generally at higher concentrations. koreascience.kr

Bacterial StrainCompound ClassMIC (µg/mL)Reference
Bacillus subtilis6-(N-phenylamino)-7-chloro-5,8-quinolinedione1.6 koreascience.kr
Staphylococcus aureus6-(N-phenylamino)-7-chloro-5,8-quinolinedione1.6 koreascience.kr
Escherichia coli6-(N-phenylamino)-7-chloro-5,8-quinolinedione>100 koreascience.kr
Pseudomonas aeruginosa6-(N-phenylamino)-7-chloro-5,8-quinolinedione>100 koreascience.kr

Significant in vitro antifungal activity has been documented for the closely related 6-(N-arylamino)-7-chloro-5,8-quinolinedione derivatives against a range of pathogenic fungi. koreascience.kr Several of these compounds exhibited more potent activity than the standard antifungal agents fluconazole (B54011) and griseofulvin. koreascience.kr The 6-(N-phenylamino) derivative, in particular, showed broad-spectrum efficacy, inhibiting the growth of Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes with an MIC of 1.6 µg/mL. koreascience.kr

Further studies on 6-[N-(halophenyl)amino]-7-chloro-5,8-quinolinediones confirmed potent activity against various pathogenic Candida species, including C. albicans, C. glabrata, C. krusei, C. parapsilosis, and C. tropicalis. nih.gov Certain derivatives in this series displayed stronger antifungal effects than ketoconazole. nih.gov Additionally, research on compounds with the quinazolinedione core, such as 6,7-bis(arylthio)-quinazoline-5,8-diones, has shown promising antifungal activity, suggesting the scaffold itself is conducive to this biological effect. nih.gov

Fungal StrainCompound ClassMIC (µg/mL)Reference
Candida albicans6-(N-phenylamino)-7-chloro-5,8-quinolinedione1.6 koreascience.kr
Aspergillus niger6-(N-phenylamino)-7-chloro-5,8-quinolinedione1.6 koreascience.kr
Trichophyton mentagrophytes6-(N-phenylamino)-7-chloro-5,8-quinolinedione1.6 koreascience.kr
Candida tropicalis6-[N-(halophenyl)amino]-7-chloro-5,8-quinolinedionesPotent Activity Observed nih.gov
Candida glabrata6-[N-(halophenyl)amino]-7-chloro-5,8-quinolinedionesPotent Activity Observed nih.gov

Computational and Mechanistic Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations have been a key tool in understanding how 6-Anilino-7-chloroquinazoline-5,8-dione and related compounds interact with their biological targets at the molecular level. These simulations predict the preferred orientation of a ligand when bound to a receptor, shedding light on the binding modes and energetic favorability of these interactions.

DNA Topoisomerase I: Molecular docking studies have provided significant insights into the interaction of 6-arylamino-7-chloro-quinazoline-5,8-diones with the human topoisomerase I-DNA binary complex. nih.gov These compounds are believed to exert their cytotoxic effects by inhibiting this enzyme. nih.gov The binding mode of these inhibitors suggests that the 6-arylamino-7-chloro-quinazoline-5,8-dione moiety intercalates between the -1 and +1 base pairs of the DNA strand that is cleaved by the enzyme. nih.gov This intercalation is a key factor for potent inhibitory activity. nih.gov The stability of the interaction between the compound and the topoisomerase I-DNA complex is further enhanced by a network of hydrogen bonds and hydrophobic interactions with both the enzyme's residues and the DNA bases. nih.gov In contrast, compounds with poor inhibitory activity were found to intercalate between the base pairs of the non-scissile DNA strand, highlighting the importance of the specific binding orientation for efficacy. nih.gov

For DNA Gyrase, quinolone and quinazolinone derivatives are known to target the GyrA subunit. mdpi.com While the precise binding pocket for this compound is not explicitly detailed in available literature, it is plausible that it shares a similar mechanism with other quinazolin-2,4-diones that are known to inhibit DNA gyrase. mdpi.com

The binding affinity of 6-arylureido-4-anilinoquinazoline derivatives, which share a similar quinazoline (B50416) core, with EGFR has been computationally estimated. For one such derivative, the calculated binding free energy was -58.49 kcal/mol, which correlated well with its experimental enzyme inhibitory activity. nih.gov Although specific binding affinity values for this compound with its targets are not extensively reported, molecular docking studies on related quinazolinone analogues against EGFR have shown binding energy levels around -7.53 Kcal/mol. lums.ac.ir These computational predictions are crucial for ranking potential drug candidates and understanding the energetic driving forces behind ligand-target recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. This method is instrumental in predicting the activity of new compounds and identifying the key structural features that influence their efficacy.

Both 2D and 3D-QSAR models have been developed for various series of quinazoline and quinazolinone derivatives to predict their anticancer activities. nih.govresearchgate.net These models are built using a training set of molecules with known activities and then validated using a test set to ensure their predictive power. For instance, 3D-QSAR models for 4-anilinoquinazoline (B1210976) derivatives as EGFR kinase inhibitors have demonstrated good internal and external predictability. ijpbs.com These models can be used to virtually screen new, unsynthesized compounds to prioritize those with the highest predicted activity for synthesis and biological testing.

QSAR studies on quinazoline derivatives have identified several physicochemical descriptors that significantly influence their antitumor activity. researchgate.net These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. For example, in a 2D-QSAR study of quinazoline derivatives, the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, surface tension, and the number of H-bond donors were found to be important descriptors influencing their anti-cancer activity. researchgate.net In 3D-QSAR studies, steric and electrostatic fields are mapped around the aligned molecules to identify regions where bulky groups or specific charge distributions enhance or diminish activity. ijpbs.com These findings provide a rational basis for designing more potent analogs by modifying the lead structure to optimize these key physicochemical properties.

Theoretical Insights into Mechanism of Action

Theoretical studies, in conjunction with experimental data, provide a deeper understanding of the mechanism of action of this compound.

The primary mechanism of action for 6-arylamino-7-chloro-quinazoline-5,8-diones is the inhibition of DNA topoisomerase I. nih.gov By intercalating into the DNA at the site of enzyme action, these compounds stabilize the cleavable complex formed between topoisomerase I and DNA. nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. These DNA lesions are then converted into cytotoxic double-strand breaks during DNA replication, ultimately triggering apoptosis and cell death. nih.gov The ability of the quinazoline-5,8-dione moiety to intercalate is a critical aspect of this mechanism. nih.gov

While the direct inhibition of EGFR and DNA gyrase by this compound is less characterized, the broader class of quinazolines is well-known to target these enzymes. The quinazoline scaffold is a common feature in many EGFR tyrosine kinase inhibitors, where it competes with ATP for binding to the kinase domain, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. nih.govijper.org Similarly, quinolone and quinazolinone compounds are known to inhibit DNA gyrase, an essential bacterial enzyme, by stabilizing the enzyme-DNA cleavage complex, which leads to bacterial cell death. mdpi.com It is plausible that this compound may also exert its effects through these mechanisms, although further specific studies are required for confirmation.

Prediction of Irreversible Inhibition Mechanisms

The chemical architecture of this compound strongly suggests a mechanism of irreversible inhibition, primarily through covalent bond formation with its biological target. This prediction is based on the presence of the quinazoline-5,8-dione moiety, which functions as a reactive electrophile.

Michael Addition Reaction:

The core of the predicted irreversible inhibition lies in the susceptibility of the α,β-unsaturated carbonyl system within the quinone-dione ring to a Michael addition reaction. nih.gov In a biological context, the nucleophilic thiol group of a cysteine residue within the target protein's active site is the most likely attacker. nih.govnih.gov The electrophilic β-carbon of the quinone ring serves as the target for this nucleophilic attack, leading to the formation of a stable covalent adduct. This permanent modification of the enzyme's active site results in its inactivation, a hallmark of irreversible inhibition. nih.govucl.ac.uk

The general advantages of such a targeted covalent inhibition strategy include:

High Potency: Covalent bond formation can overcome the need for high-affinity non-covalent interactions.

Prolonged Duration of Action: Once the covalent bond is formed, the inhibition is not easily reversed by dissociation of the inhibitor. nih.gov

Selectivity: By targeting a non-conserved cysteine residue in the vicinity of the active site, a high degree of selectivity for the target kinase over other kinases can be achieved. nih.gov

Factors Influencing Reactivity:

The reactivity of the quinone system can be modulated by the substituents on the ring. Electron-withdrawing groups generally increase the electrophilicity of the β-carbon, thereby enhancing the rate of the Michael addition. nih.gov In the case of this compound, the chloro group at the 7-position is expected to influence the electronic properties of the quinone ring and, consequently, its reactivity towards nucleophiles.

Table 1: Predicted Mechanism of Irreversible Inhibition

FeatureDescriptionImplication for this compound
Reactive Moiety Quinazoline-5,8-dioneThe α,β-unsaturated carbonyl system acts as a Michael acceptor.
Mechanism Michael AdditionCovalent bond formation with a nucleophilic amino acid residue.
Primary Nucleophile Cysteine Thiol GroupThe sulfhydryl group of cysteine is a potent nucleophile for this reaction. nih.gov
Outcome Irreversible InhibitionPermanent inactivation of the target enzyme. ucl.ac.uk

Elucidation of Allosteric or Orthosteric Binding

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, this compound is predicted to function as an orthosteric inhibitor.

Orthosteric Binding at the ATP-Binding Site:

The 4-anilinoquinazoline scaffold is a well-established pharmacophore that mimics the adenine moiety of adenosine triphosphate (ATP). nih.govnih.gov This allows it to bind competitively to the ATP-binding pocket of protein kinases. Molecular docking and computational studies of numerous 4-anilinoquinazoline derivatives have consistently shown their orientation within this site, forming key interactions with conserved amino acid residues. nih.gov

Key interactions typically involve:

Hydrogen Bonding: The nitrogen atoms of the quinazoline ring often form hydrogen bonds with backbone atoms of the kinase's hinge region.

Hydrophobic Interactions: The aniline (B41778) ring and the quinazoline core itself engage in hydrophobic interactions with nonpolar residues within the ATP-binding pocket.

The anilino substituent at the 6-position of the quinazoline core in the subject compound is a variation of the more common 4-anilino substitution pattern. However, its presence still strongly suggests an interaction within the hydrophobic regions of the ATP-binding site.

Distinction from Allosteric Inhibition:

Allosteric inhibitors, in contrast, bind to a site on the enzyme that is distinct from the active site (the orthosteric site). quora.comwikipedia.orgwikipedia.org This binding event induces a conformational change in the enzyme that alters the activity of the active site. While allosteric inhibition is a valuable strategy for achieving high selectivity, the structural features of this compound are more consistent with those of known orthosteric kinase inhibitors. The combination of an ATP-mimetic scaffold with a reactive electrophile points towards a two-step mechanism: initial reversible, orthosteric binding to the ATP pocket, followed by irreversible covalent modification of a nearby nucleophile.

Table 2: Comparison of Predicted Binding Modes

Binding ModeDefinitionPrediction for this compoundRationale
Orthosteric Binds to the active site, competing with the natural substrate (ATP). quora.comHighly Likely The anilinoquinazoline (B1252766) scaffold is a known ATP mimetic.
Allosteric Binds to a site other than the active site, causing a conformational change. wikipedia.orgUnlikely The core structure is characteristic of orthosteric kinase inhibitors.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, a comprehensive picture of the atomic connectivity and chemical environment within the 6-Anilino-7-chloroquinazoline-5,8-dione molecule can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While specific ¹H NMR spectral data for this compound is not detailed in the readily available literature, the expected proton signals can be inferred based on its chemical structure. The spectrum would likely exhibit distinct signals corresponding to the protons on the quinazoline (B50416) core and the anilino substituent. Protons in the aromatic regions of both the quinazoline and aniline (B41778) rings would appear as multiplets in the downfield region, typically between 7.0 and 9.0 ppm. The N-H proton of the anilino group would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each unique carbon atom. The carbonyl carbons of the dione (B5365651) moiety (C5 and C8) would resonate at the most downfield positions, typically in the range of 170-180 ppm. The aromatic and heteroaromatic carbons of the quinazoline and aniline rings would appear in the region of 110-160 ppm. The specific chemical shifts would be influenced by the electronic effects of the substituents, namely the chloro and anilino groups.

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the aromatic rings. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons over two to three bonds, which is instrumental in piecing together the entire molecular structure and confirming the connectivity between the anilino group and the quinazoline core.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands. Prominent peaks would be expected for the N-H stretching vibration of the secondary amine, typically appearing in the region of 3300-3500 cm⁻¹. The C=O stretching vibrations of the quinone carbonyl groups would give rise to strong absorptions around 1650-1680 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, and the C-Cl stretching vibration would likely appear in the fingerprint region, below 800 cm⁻¹.

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch3300-3500
C=O Stretch (Quinone)1650-1680
Aromatic C=C Stretch1450-1600
C-Cl Stretch< 800

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Fragmentation Pattern Analysis

The analysis of the fragmentation pattern in mass spectrometry is a powerful tool for confirming the structure of a compound. In the case of this compound, upon ionization, the molecular ion would be expected to undergo a series of fragmentation events, leading to the formation of characteristic daughter ions.

Key predicted fragmentation pathways would include:

Loss of the anilino group: Cleavage of the C-N bond connecting the aniline moiety to the quinazoline core.

Loss of chlorine: A common fragmentation pathway for chlorinated compounds.

Decarbonylation: Loss of one or both carbonyl (C=O) groups from the dione ring.

Ring cleavage: Fragmentation of the quinazoline ring system itself.

A hypothetical fragmentation pattern and the corresponding mass-to-charge ratios (m/z) are presented in the table below. It is important to note that this is a theoretical representation and requires experimental verification.

Predicted Fragment Structure m/z Value
Molecular Ion[M]⁺Value not available
Loss of Cl[M-Cl]⁺Value not available
Loss of anilino group[M-C₆H₅NH]⁺Value not available
Loss of CO[M-CO]⁺Value not available
Loss of 2CO[M-2CO]⁺Value not available

This table is based on predicted fragmentation patterns and awaits experimental confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π → π* and n → π* transitions within the aromatic quinazoline ring system and the dione chromophore.

Specific experimental UV-Vis absorption maxima (λmax) for this compound have not been reported in the available literature. However, the UV-Vis spectra of quinazoline derivatives typically exhibit multiple absorption bands. For instance, quinazoline derivatives in acetonitrile (B52724) have been shown to have two main absorption bands in the ranges of 310–425 nm and 240–300 nm. researchgate.net The longer wavelength band is generally attributed to n → π* transitions, while the shorter wavelength band corresponds to π → π* transitions. researchgate.net The presence of the anilino and chloro substituents on the quinazoline-5,8-dione core would be expected to influence the position and intensity of these absorption bands.

A hypothetical data table for the UV-Vis absorption of this compound in a common solvent like ethanol (B145695) is provided below. This data is predictive and requires experimental validation.

Solvent λmax 1 (nm) λmax 2 (nm)
EthanolValue not availableValue not available

This table presents hypothetical data awaiting experimental determination.

Future Research Directions and Therapeutic Potential

Rational Design and Synthesis of Next-Generation 6-Anilino-7-chloroquinazoline-5,8-dione Analogs

The rational design of new analogs of this compound is guided by established structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties. nih.gov Initial studies have shown that the nature of the substituent on the 6-anilino ring is a key determinant of cytotoxic activity. nih.gov

Future synthetic efforts will focus on several key modifications:

Substitution on the Anilino Ring: Systematic exploration of electron-donating and electron-withdrawing groups at the ortho-, meta-, and para-positions of the anilino moiety can modulate the compound's electronic properties and its interaction with biological targets. This approach aims to optimize the inhibitory activity against targets like DNA topoisomerases. nih.gov

Modifications at the C-2 Position: While the parent compound is unsubstituted at C-2, introducing small alkyl or other functional groups could influence target binding affinity and selectivity. Research on other quinolinediones has shown that modifications at this position can significantly impact biological activity. mdpi.com

Bioisosteric Replacement: Replacing the chlorine atom at the C-7 position with other halogens (F, Br, I) or functional groups like trifluoromethyl (CF3) or cyano (CN) could improve metabolic stability and cell permeability.

Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of robust QSAR models can provide predictive insights into how different structural modifications will affect biological activity. mdpi.com By correlating physicochemical properties with cytotoxicity, these computational models can prioritize the synthesis of the most promising candidates, streamlining the drug discovery process. mdpi.com

Table 1: Structure-Activity Relationship (SAR) Insights for 6-Arylamino-7-chloroquinazoline-5,8-dione Analogs nih.gov
Modification SiteSubstituent TypeObserved Effect on Cytotoxic ActivityRationale for Future Design
6-Anilino RingVaried aryl groupsSubstituents significantly influence potency against cancer cell lines (A549, Col2, SNU-638).Synthesize a focused library with diverse electronic and steric properties to enhance target binding.
C-7 PositionChloro groupContributes to the overall activity profile.Explore bioisosteric replacements (e.g., F, Br, CF3) to improve pharmacokinetic properties.
Quinazoline (B50416) CoreUnsubstitutedThe core scaffold is essential for activity.Introduce substituents at other positions (e.g., C-2) to probe for additional binding interactions.

Investigation of New Pharmacological Targets and Disease Areas

While the initial anticancer activity of 6-arylamino-7-chloroquinazoline-5,8-diones has been linked to the inhibition of DNA topoisomerase I and II, the broader quinazoline scaffold is known to interact with a wide array of biological targets. nih.govnih.gov This suggests that the therapeutic applications of these compounds could extend beyond their current scope.

Future investigations should explore:

Kinase Inhibition: Many quinazoline derivatives are potent inhibitors of various protein kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). nih.govtbzmed.ac.irnih.gov Screening this compound and its analogs against a broad panel of kinases could identify novel anticancer mechanisms. Other potential kinase targets include DYRK1A and GSK-3, which are implicated in neurodegenerative diseases. mdpi.com

Antimicrobial Activity: The quinazoline and quinolone structures are present in numerous antimicrobial agents. nih.gov There is potential to discover or engineer analogs with activity against pathogenic bacteria and fungi. nih.govresearchgate.net A key target in this area is DNA gyrase, an essential bacterial enzyme. rsc.org

Antitubercular and Antidiabetic Potential: In silico screening of related tetrahydroquinazoline (B156257) structures has suggested high binding affinity towards essential enzymes in Mycobacterium tuberculosis and against β-glucosidase, indicating potential for developing new antitubercular and antidiabetic agents. nih.gov

Integration of Multi-Omics Data and Systems Biology Approaches

To gain a deeper understanding of the mechanism of action of this compound, future research must move beyond single-target interactions and embrace a holistic, systems-level perspective. brjac.com.br The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—will be instrumental in achieving this. nih.govresearchgate.net

A systems biology approach would enable researchers to:

Elucidate Complex Mechanisms: By analyzing global changes in gene expression, protein levels, and metabolite concentrations following treatment, researchers can construct comprehensive network models of the drug's effect on cellular pathways. researchgate.net This can uncover not only the primary target but also off-target effects and downstream consequences.

Identify Biomarkers of Sensitivity and Resistance: Multi-omics profiling of diverse cancer cell lines can identify genetic or proteomic signatures that predict whether a tumor will respond to the compound. brjac.com.br This is a critical step toward personalized medicine.

Discover Novel Drug Combinations: Systems-level analysis can reveal compensatory signaling pathways that are activated upon drug treatment, suggesting rational combination therapies that could overcome resistance and enhance efficacy.

Exploration of Molecular Hybridization and Prodrug Strategies

To improve the therapeutic index and overcome limitations of the parent compound, advanced medicinal chemistry strategies like molecular hybridization and prodrug design are promising avenues for future development.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 6-Anilino-7-chloroquinazoline-5,8-dione, and how should they be applied?

  • Methodological Answer : UV-Vis spectroscopy (to analyze π-π* transitions in the quinazoline core), 1H^1 \text{H}/13C^{13} \text{C} NMR (to confirm substituent positions and anilino group integration), and high-resolution mass spectrometry (HRMS) (for molecular weight validation). For structural ambiguity, X-ray crystallography is advised to resolve stereoelectronic effects. Ensure solvent polarity is controlled during UV-Vis analysis to avoid spectral shifts .

Q. What synthetic routes are validated for synthesizing this compound?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution on 7-chloroquinazoline-5,8-dione precursors using aniline derivatives. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts like dehalogenated intermediates. Monitor reaction progress using TLC with UV-active visualization, and purify via column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane gradients .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : Conduct solubility studies in polar (DMSO, water) and nonpolar (hexane) solvents using gravimetric or spectrophotometric methods. For stability, perform accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Use HPLC-PDA to quantify degradation products and identify instability triggers (e.g., hydrolytic cleavage of the anilino group) .

Advanced Research Questions

Q. How to design a factorial experiment to investigate the redox behavior of this compound under varying electrochemical conditions?

  • Methodological Answer : Employ a 2k^k factorial design with variables such as electrolyte pH (acidic/neutral), scan rate (50–200 mV/s), and electrode material (glassy carbon vs. platinum). Use cyclic voltammetry to measure redox potentials and current densities. Apply ANOVA to identify significant interactions between variables. For example, acidic conditions may enhance quinone-mediated electron transfer, while slower scan rates improve peak resolution .

Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC50_{50} values) for this compound?

  • Methodological Answer : Standardize assay protocols:

  • Cell Line Selection : Use isogenic cell lines to minimize genetic variability.
  • Dose-Response Curves : Include at least 10 concentration points with triplicate measurements.
  • Data Normalization : Reference against a positive control (e.g., doxorubicin) and correct for solvent cytotoxicity (e.g., DMSO).
  • Statistical Analysis : Apply non-linear regression (e.g., Hill equation) and report 95% confidence intervals. Contradictions may arise from differences in mitochondrial activity or off-target effects in specific cell models .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases) to guide experimental validation?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target kinases (e.g., EGFR, VEGFR). Prioritize binding poses with favorable Gibbs free energy (ΔG < -8 kcal/mol) and hydrogen bonding with key residues (e.g., hinge region Lys721). Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (kon_\text{on}, koff_\text{off}). Discrepancies between computational and experimental data may indicate conformational flexibility in the chloroquinazoline core .

Q. What experimental frameworks address the compound’s potential as a photosensitizer in photodynamic therapy (PDT)?

  • Methodological Answer : Use a pre-test/post-test design with a nonequivalent control group:

  • Light Irradiation : Test under UV (365 nm) and visible light (450 nm) at varying doses (10–100 J/cm2^2).
  • Reactive Oxygen Species (ROS) Detection : Employ fluorescent probes (e.g., DCFH-DA) and quantify via flow cytometry.
  • Cellular Localization : Use confocal microscopy with organelle-specific dyes (e.g., MitoTracker).
  • Statistical Interpretation : Compare ROS generation and cytotoxicity between irradiated and non-irradiated groups using Student’s t-test with Bonferroni correction .

Methodological Considerations

  • Theoretical Frameworks : Link studies to quinazoline pharmacology (e.g., structure-activity relationships for kinase inhibition) and redox chemistry (e.g., semiquinone radical stability) to contextualize findings .
  • Data Reproducibility : Adhere to CRDC guidelines for chemical engineering design (RDF2050103), particularly in process control and simulation (RDF2050108), to ensure scalable protocols .
  • Interdisciplinary Integration : Combine synthetic chemistry with computational modeling and biophysical assays to address complex research questions holistically .

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